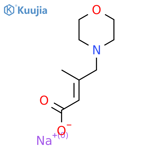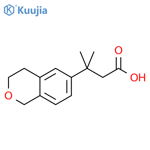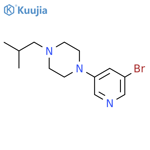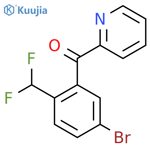organische Übergangsmetallsalze
Organic transition metal salts are a class of compounds that combine the unique properties of organic ligands with those of transition metals, offering a wide range of applications in various fields such as catalysis, materials science, and pharmaceuticals. These salts feature a central transition metal ion surrounded by organic molecules or functional groups, which can significantly influence their reactivity and stability.
The choice of organic ligands plays a crucial role in determining the properties of these compounds. For instance, bulky, electron-donating ligands can activate transition metals for catalytic reactions, while smaller, electron-withdrawing ligands may stabilize metal ions in specific oxidation states. Due to this versatility, organic transition metal salts are particularly valuable in homogeneous catalysis where they can facilitate complex chemical transformations with high selectivity and efficiency.
In materials science, these compounds exhibit unique electronic properties, making them suitable for use in sensors, electrochemical devices, and even as potential precursors for advanced functional materials. Moreover, their tunable characteristics enable researchers to design novel materials with tailored properties for specific applications. Overall, organic transition metal salts represent a promising area of research with significant potential for innovation across multiple scientific disciplines.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
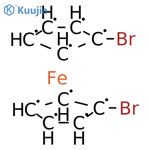 |
1,1'-Dibromoferrocene | 1293-65-8 | C10H8Br2Fe |
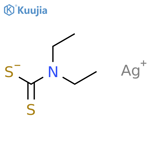 |
Silver diethyldithiocarbamate | 1470-61-7 | C5H10AgNS2 |
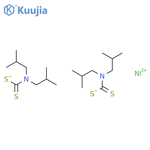 |
bis(diisobutyldithiocarbamato)nickel | 15317-78-9 | 2[C9H18NS2-].Ni+2 |
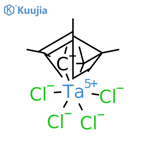 |
Pentamethylcyclopentadienyltantalum tetrachloride | 71414-47-6 | |
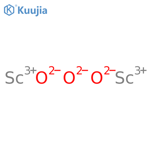 |
Scandium Oxide | 12060-08-1 | Sc2O3 |
 |
Tetrakis(diethylamino)zirconium | 13801-49-5 | 4[C4H10N-].Zr+4 |
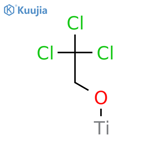 |
Titanium,trichloroethoxy-, (T-4)- | 3112-67-2 | C2H5CL3OTI |
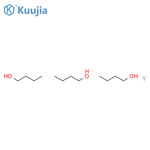 |
1-Butanol, yttrium(3+)salt (9CI) | 111941-71-0 | 3[C4H10O].Y |
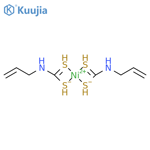 |
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel | 121632-24-4 | C8H16N2NiS4 |
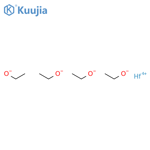 |
Hafnium ethoxide | 13428-80-3 | 4[C2H5O-].Hf+4 |
Verwandte Literatur
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Empfohlene Lieferanten
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
